(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride
Description
(1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative featuring trans-1,2-amino and carboxylic acid functional groups. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its rigid cyclohexane scaffold, which influences stereochemical interactions in drug-receptor binding. Its hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications .
Properties
CAS No. |
1017240-84-4 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Cyclohexene Intermediate Synthesis
The process begins with the reaction of 3-sulfolene and fumaric acid under elevated temperature and pressure to yield cyclohex-4-ene-1,2-dicarboxylic acid. This step leverages the Diels-Alder mechanism, where 3-sulfolene acts as the diene and fumaric acid as the dienophile.
Reaction Conditions:
-
Solvent: Acetic acid
-
Temperature: 100°C
-
Pressure: Sealed container
-
Duration: 40 hours
The product, cyclohex-4-ene-1,2-dicarboxylic acid, is isolated via crystallization and serves as the precursor for subsequent hydrogenation.
Catalytic Hydrogenation to Racemic Cyclohexane Derivative
The cyclohexene intermediate undergoes hydrogenation to saturate the double bond, producing racemic cyclohexane-1,2-dicarboxylic acid. Raney nickel is employed as the catalyst due to its cost-effectiveness and high activity in polar solvents like methanol.
Optimized Hydrogenation Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Methanol |
| H₂ Pressure | 50–60 psi |
| Temperature | 25–30°C |
| Reaction Time | 6–8 hours |
This step achieves near-quantitative conversion, with the racemic product isolated via vacuum distillation.
Chiral Resolution and Salt Formation
Diastereomeric Salt Formation
Racemic cyclohexane-1,2-dicarboxylic acid is resolved using R-1-phenylethylamine as the chiral resolving agent. The (1R,2R) enantiomer preferentially forms a crystalline salt with the R-configuration amine, enabling mechanical separation.
Resolution Conditions:
-
Solvent: Ethanol
-
Molar Ratio (Acid:Amine): 1:2
-
Crystallization Temperature: 0–5°C
The resulting diastereomeric salt, (1R,2R)-cyclohexane-1,2-dicarboxylic acid·R-1-phenylethylamine, is filtered and washed with cold ethanol to remove the undesired (1S,2S) enantiomer.
Salt Cleavage and Hydrochloride Formation
The resolved salt is treated with aqueous sodium hydroxide to liberate the free (1R,2R)-cyclohexane-1,2-dicarboxylic acid. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
Critical Steps for Purity:
-
pH Control: Adjust to pH 1–2 during acidification to prevent racemization.
-
Solvent Extraction: Use ethyl acetate to isolate the product from aqueous layers.
-
Co-distillation: Remove residual solvents via cyclohexane co-distillation under reduced pressure.
The final product achieves >99% HPLC purity after recrystallization from cyclohexane.
Industrial-Scale Production
The patented process is optimized for commercial viability, emphasizing reagent recovery and cost efficiency. Key industrial adaptations include:
Batch Reactor Design
-
Material: Glass-lined steel reactors resistant to acidic and basic conditions.
-
Agitation: High-shear mixing to ensure homogeneous hydrogenation.
Resolving Agent Recovery
R-1-phenylethylamine is recovered from the mother liquor via chloroform extraction and distillation, achieving >95% recovery rates. This step reduces raw material costs by 40% compared to traditional methods.
Comparative Analysis of Synthetic Routes
While the Diels-Alder/hydrogenation/resolution route dominates industrial production, alternative pathways have been explored:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic esters has been reported in academic studies, though enzyme cost and low turnover numbers limit scalability.
Asymmetric Hydrogenation
Direct asymmetric hydrogenation of cyclohexene precursors using chiral catalysts (e.g., BINAP-Ru complexes) remains experimental, with enantiomeric excess (ee) values <90% in most cases.
Quality Control and Analytical Methods
Purity Assessment
| Method | Parameter Assessed | Acceptance Criteria |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | ≥99.5% ee |
| Titration | Hydrochloride content | 98–102% |
| Karl Fischer | Water content | ≤0.5% w/w |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, aldehydes
Substitution: Amides, esters
Scientific Research Applications
Structure and Composition
- IUPAC Name: (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride
- Molecular Formula: C7H14ClNO2
- Molecular Weight: 179.65 g/mol
- CAS Number: 158414-46-1
Pharmaceuticals
(1R,2R)-ACHA·HCl serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which are essential for enhancing therapeutic efficacy and reducing side effects.
Case Study: Synthesis of β-Lactam Antibiotics
Research has demonstrated the use of (1R,2R)-ACHA·HCl in synthesizing β-lactam antibiotics. The compound acts as a precursor in the formation of key intermediates that contribute to the antibacterial activity of these drugs. This application highlights its importance in combating bacterial infections effectively.
Biochemical Research
In biochemical studies, (1R,2R)-ACHA·HCl is utilized as a non-canonical amino acid to investigate protein function and structure. Its incorporation into peptides allows researchers to explore the effects of chirality on protein folding and stability.
Case Study: Protein Folding Studies
A study involving the incorporation of (1R,2R)-ACHA·HCl into model peptides revealed significant insights into the folding mechanisms of cyclic peptides. The results indicated that the presence of this amino acid influenced the conformational dynamics, thereby providing a deeper understanding of protein behavior under physiological conditions.
Organic Synthesis
The compound is also employed as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecular architectures.
Case Study: Synthesis of Chiral Ligands
(1R,2R)-ACHA·HCl has been used to synthesize chiral ligands for asymmetric catalysis. These ligands are crucial in promoting reactions that yield enantiomerically enriched products, which are highly sought after in fine chemical production.
Cell Culture Applications
In cell biology, (1R,2R)-ACHA·HCl is explored as a buffering agent in cell culture media. Its ability to maintain pH stability within a specified range is critical for optimal cell growth and function.
Case Study: pH Buffering in Cell Cultures
Research indicates that incorporating (1R,2R)-ACHA·HCl into culture media significantly enhances cell viability and proliferation rates compared to traditional buffering agents. This application underscores its potential role in improving experimental outcomes in cellular studies.
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows it to interact selectively with specific targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (CAS 158414-44-9)
- Molecular Formula: C₆H₁₂NO₂Cl
- Molecular Weight : 179.62 g/mol
- Structural Features: Cyclopentane ring with trans-1,2-amino and carboxylic acid groups.
- Applications include chiral building blocks in peptide mimetics .
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS 61865-62-1)
Bicyclic Derivatives
(1R,2R,3S,4S)-(-)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride (CAS 677757-34-5)
- Molecular Formula: C₈H₁₂NO₂Cl
- Molecular Weight : 213.64 g/mol
- Structural Features : Bicyclic scaffold with fused cyclohexene and cyclopropane rings.
- Key Differences : Enhanced conformational rigidity and steric hindrance, making it suitable for targeting specific enzyme pockets. Priced at $210.00/100 mg, reflecting complex synthesis .
(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
Cyclohexene Derivatives
cis-2-Amino-1-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS 142035-00-5)
- Molecular Formula: C₇H₁₁NO₂Cl
- Molecular Weight : 188.62 g/mol
- Structural Features : Cyclohexene ring with a double bond at position 3, reducing ring flexibility.
- Key Differences : Altered electronic properties compared to the saturated cyclohexane analog; used in studies requiring partial ring rigidity .
Data Table: Key Properties of Compared Compounds
Biological Activity
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride, often abbreviated as ACHC, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
ACHC is characterized by its cyclohexane ring, which contains an amino group and a carboxylic acid group. Its molecular formula is , indicating the presence of a hydrochloride salt that enhances its solubility in water. The (1R,2R) notation specifies the configuration of its chiral centers, which is crucial for its biological interactions and activity .
The biological activity of ACHC is attributed to its ability to interact selectively with various biological targets, including enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating the function of these targets. This modulation can lead to significant changes in biochemical pathways and physiological responses .
1. Neurotransmitter Function
ACHC has been studied for its potential role as a neurotransmitter or modulator. Its structural similarity to other amino acids involved in neurotransmission suggests it may influence synaptic transmission and neuronal signaling pathways .
2. Antioxidant Properties
Preliminary studies indicate that ACHC exhibits antioxidant activity, which could protect cells from oxidative stress. This property makes it a candidate for further investigation in the context of neuroprotection and other therapeutic applications .
3. Gelling Agent
Recent research has highlighted the gelling capabilities of ACHC derivatives, particularly in forming stable gels in various solvents. These properties are valuable in material science and drug delivery systems, where controlled release and stability are essential .
Case Studies
- Gelling Ability : A study demonstrated that ACHC derivatives outperformed their enantiomerically pure counterparts in gelling various solvents, indicating their potential application in formulating gels for pharmaceutical use .
- Neuroprotective Effects : In vitro studies have suggested that ACHC may have protective effects on neuronal cells exposed to oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis
| Property | (1R,2R)-ACHC | Other Amino Acids |
|---|---|---|
| Neurotransmitter Activity | Potential modulator | Varies by amino acid |
| Antioxidant Activity | Yes | Present in many |
| Gelling Ability | High | Varies |
| Therapeutic Applications | Neuroprotection, drug formulation | Wide-ranging |
Q & A
Q. What are the common synthetic routes for (1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves two key steps:
Core structure formation : Cyclohexane derivatives are functionalized via lactamization or cyclopropanation of amino acid precursors. For example, cyclopropane intermediates are generated using chiral catalysts to enforce stereochemical control .
Hydrochloride salt formation : The free base is treated with HCl in polar solvents (e.g., ethanol or water) under controlled pH to precipitate the hydrochloride salt .
Advanced methods include continuous flow reactors with immobilized catalysts, achieving >85% yield and >98% enantiomeric purity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- Chiral HPLC : To resolve enantiomers (e.g., using cellulose-based columns) and confirm stereochemical purity .
- NMR spectroscopy : H and C NMR verify structural integrity, with characteristic shifts for the cyclohexane backbone and amine protons .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] = 194.1 g/mol) .
Q. How is this compound utilized in peptide and foldamer design?
Methodological Answer: The rigid cyclohexane backbone imposes conformational constraints, enabling:
- Induction of β-turn structures in peptides, enhancing receptor binding selectivity .
- Foldamer applications : Its bicyclic structure stabilizes non-natural secondary conformations, studied via circular dichroism (CD) and X-ray crystallography .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer: Critical strategies include:
- Asymmetric catalysis : Use of (R)- or (S)-BINAP ligands in cyclopropanation to achieve >99% ee .
- Chiral chromatography : Preparative HPLC with amylose-based columns resolves diastereomers, validated by polarimetry .
- Crystallization-induced diastereomer resolution : Salt formation with chiral counterions (e.g., L-tartaric acid) improves purity .
Q. What methodologies validate its enzyme inhibition potential (e.g., O-acetylserine sulfhydrylase)?
Methodological Answer:
- Enzyme assays : Spectrophotometric monitoring of cysteine synthesis inhibition (IC values) at λ = 412 nm .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses in the enzyme’s active site, guided by the compound’s amine-carboxylate pharmacophore .
- Mutagenesis studies : Site-directed mutations in the enzyme identify critical binding residues (e.g., Serine 267) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS in rodent plasma .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive derivatives .
- Structural analogs : Compare activity of methyl- or fluorine-substituted derivatives to isolate pharmacophore contributions .
Q. What QSAR parameters predict its biological activity?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use:
- Steric parameters : Molar refractivity (MR) and Taft’s steric constant (E) to correlate with enzyme inhibition .
- Electronic descriptors : Hammett σ constants for the carboxylic acid group, influencing hydrogen bonding .
- Hydrophobicity : LogP values (experimental or computed) predict membrane permeability .
Q. How does the compound’s stability impact experimental design?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the hydrochloride salt .
- pH-dependent degradation : Stability studies (e.g., 24-h incubation at pH 2–10) identify optimal buffer conditions (stable at pH 4–6) .
- Thermal analysis : Differential scanning calorimetry (DSC) confirms decomposition onset at >180°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
